A Technical Guide to the Chemical Properties of 3-(2-(Trifluoromethyl)phenyl)propanal
A Technical Guide to the Chemical Properties of 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and applications of 3-(2-(Trifluoromethyl)phenyl)propanal. The information is tailored for professionals in research and drug development who utilize advanced chemical intermediates.
Introduction
3-(2-(Trifluoromethyl)phenyl)propanal is an organofluorine compound distinguished by a propanal functional group attached to a phenyl ring bearing a trifluoromethyl (-CF₃) substituent at the ortho (2-) position.[1] The presence of the -CF₃ group is of significant interest in medicinal chemistry as it can enhance critical pharmacological characteristics such as metabolic stability, lipophilicity, and binding affinity.[1][2] As a result, this aldehyde serves as a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][3] Its unique structural features make it a subject of study for modulating enzyme activity and for use as a building block in drug discovery.[1]
Chemical Identity and Physical Properties
Accurate identification and understanding of the physical properties of 3-(2-(Trifluoromethyl)phenyl)propanal are foundational for its application in experimental settings.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 376641-58-6 | [1][4] |
| Molecular Formula | C₁₀H₉F₃O | [4] |
| Molecular Weight | 202.17 g/mol | [1] |
| InChI Key | ANZQTKJIALSFQK-UHFFFAOYSA-N |[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes and Source |
|---|---|---|
| Appearance | Colorless oil | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | Based on the meta-isomer and general properties of similar compounds.[5][6] The -CF₃ group enhances lipophilicity.[1] |
| Boiling Point | Data not readily available. | The related meta-isomer has a predicted boiling point of 207.4±35.0 °C.[5] |
| Density | Data not readily available. | The related meta-isomer has a predicted density of 1.192±0.06 g/cm³.[5] |
| Stability | Can be unstable at room temperature over time; prone to oxidation. | Based on the meta-isomer, which shows a new spot on TLC if kept at room temperature overnight.[5] |
| Storage | Store in a freezer (-20°C) under an inert atmosphere. | Recommended for the meta-isomer to ensure stability.[5] |
Chemical Reactivity and Stability
The reactivity of 3-(2-(Trifluoromethyl)phenyl)propanal is governed by its aldehyde functional group and the electronic effects of the ortho-trifluoromethylphenyl moiety.
-
Aldehyde Reactivity : The carbonyl group is highly electrophilic and susceptible to nucleophilic attack. Key reactions include:
-
Oxidation : Can be readily oxidized to the corresponding carboxylic acid, 3-[2-(Trifluoromethyl)phenyl]propanoic acid.[1]
-
Reduction : Can be reduced to the primary alcohol, 3-(2-(trifluoromethyl)phenyl)propanol, using standard reducing agents like sodium borohydride.[1]
-
Reductive Amination : Reacts with primary or secondary amines in the presence of a reducing agent to form substituted amines, a critical reaction in pharmaceutical synthesis.
-
-
Influence of the Trifluoromethyl Group : The -CF₃ group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to non-fluorinated analogs.[7] This group also provides steric bulk at the ortho position, which can influence reaction kinetics and conformational preferences.[7]
-
Stability : Aldehydes are prone to oxidation and polymerization. The compound is noted to be more stable under acidic conditions than some derivatives but can degrade if not stored properly.[1] Purification via a bisulfite adduct is often required, which also suggests a need to protect the aldehyde group from unwanted side reactions.[1]
Caption: Key chemical transformations of the subject compound.
Synthesis and Experimental Protocols
The synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal typically involves the oxidation of its corresponding alcohol.
Experimental Protocol: Swern Oxidation
A widely cited method for preparing the title compound is the Swern oxidation of 3-(2-(trifluoromethyl)phenyl)propanol.[1] This protocol offers high yield and avoids over-oxidation to the carboxylic acid.
Materials:
-
3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Dimethyl sulfoxide (DMSO), anhydrous (770 mg, 9.80 mmol)
-
Phosphorus pentoxide (P₂O₅) (1.39 g, 9.80 mmol)
-
Triethylamine (TEA) (2.4 mL, 17.15 mmol)
-
5% Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve 3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice/water bath.
-
Sequentially add anhydrous DMSO (770 mg, 9.80 mmol) and phosphorus pentoxide (1.39 g, 9.80 mmol) to the cooled solution.
-
Allow the mixture to stir for 30 minutes, during which the temperature may rise to 20°C.
-
Add triethylamine (2.4 mL, 17.15 mmol) to the reaction mixture.
-
Continue stirring for an additional hour at 20°C.
-
Quench the reaction by adding 5% HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting product is 0.99 g (99% yield) of 3-(2-(trifluoromethyl)phenyl)propanal as a colorless oil.[1]
Caption: Step-by-step workflow for the synthesis via Swern oxidation.
Applications in Research and Drug Development
3-(2-(Trifluoromethyl)phenyl)propanal is a strategic intermediate with several applications:
-
Pharmaceutical Synthesis : It is a key building block for more complex molecules.[1] It is structurally related to the key intermediate, 3-(3-(trifluoromethyl)phenyl)propanal, used in the synthesis of Cinacalcet, a calcimimetic agent for treating hyperparathyroidism.[1][8][9]
-
Medicinal Chemistry : The trifluoromethylphenyl moiety is a common feature in drug candidates. This compound allows for the introduction of this group to explore structure-activity relationships (SAR), improve metabolic stability, and enhance membrane permeability.[1][2]
-
Biochemical Research : It is used in studies involving enzyme-catalyzed reactions and to investigate metabolic pathways.[1] The aldehyde can act as an electrophile, potentially interacting with nucleophilic sites in proteins and enzymes.[1]
Spectroscopic Characterization (Expected)
While specific spectral data is not available in the cited literature, the following characteristic signals would be expected based on the compound's structure:
-
¹H NMR :
-
An aldehyde proton (CHO) signal between δ 9.5-10.0 ppm (triplet).
-
A complex multiplet pattern for the four aromatic protons between δ 7.2-7.8 ppm.
-
Two methylene groups (-CH₂CH₂-) appearing as multiplets between δ 2.8-3.2 ppm.
-
-
¹³C NMR :
-
A carbonyl carbon (C=O) signal around δ 200 ppm.
-
Aromatic carbon signals between δ 125-140 ppm. The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling.
-
The -CF₃ carbon signal with a characteristic quartet splitting pattern.
-
Aliphatic carbon signals for the two methylene groups.
-
-
IR Spectroscopy :
-
A strong, sharp carbonyl (C=O) stretching band around 1725 cm⁻¹.
-
Aldehyde C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Strong C-F stretching bands, typically in the 1100-1350 cm⁻¹ region.
-
-
Mass Spectrometry :
-
A molecular ion peak (M⁺) at m/z 202.
-
Characteristic fragmentation patterns including the loss of the CHO group and benzylic cleavage.
-
Safety and Handling
Although a specific safety data sheet (SDS) for the ortho-isomer is not provided, data from the closely related meta-isomer and general chemical safety principles should be applied.
Table 3: Hazard Information and Handling Precautions (based on related compounds)
| Category | Recommendation | Source |
|---|---|---|
| GHS Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [10][11] |
| Precautionary Statements | P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [10][12] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood. | [10][12][13] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling. | [12][13][14] |
| Storage | Keep container tightly closed in a cool, dry, and well-ventilated place. Store away from oxidizing agents. For long-term stability, store under an inert atmosphere at -20°C. | [5][13] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with plenty of soap and water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth. Seek medical attention if you feel unwell. |[10][14] |
Conclusion
3-(2-(Trifluoromethyl)phenyl)propanal is a specialized chemical intermediate with significant value in pharmaceutical and chemical research. Its properties are defined by the interplay between the reactive aldehyde group and the electronically influential ortho-trifluoromethylphenyl moiety. While its primary utility lies in synthetic chemistry as a precursor to more complex molecules, its unique characteristics warrant further investigation for applications in drug discovery and materials science. Proper handling and storage are crucial to maintain its integrity and ensure safety in the laboratory.
References
- 1. 3-(2-(Trifluoromethyl)phenyl)propanal | 376641-58-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 8. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
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- 14. lobachemie.com [lobachemie.com]
